Head-to-Head Superiority Over Anti-LOXL2 Antibody AB0023 in a Pre-Clinical Biliary Fibrosis Model
In a direct head-to-head comparison, the small-molecule LOXL2 inhibitor Lenumlostat (PAT-1251) demonstrated a distinct in vivo advantage over the function-blocking monoclonal antibody AB0023 in the Mdr2−/− mouse model of biliary fibrosis [1]. While both agents comparably inhibited extracellular collagen crosslinking and reduced portal hypertension, only Lenumlostat treatment significantly reduced ductular proliferation and favored hepatocyte-driven liver regeneration [1]. This differential effect is attributed to the cell-permeable nature of Lenumlostat, allowing it to engage intracellular LOXL2 targets, which the large, cell-impermeable antibody AB0023 cannot access [1].
| Evidence Dimension | Reduction in Hepatic Collagen Deposition |
|---|---|
| Target Compound Data | Up to 77.7% reduction |
| Comparator Or Baseline | Anti-LOXL2 mAb AB0023: modest reduction |
| Quantified Difference | Lenumlostat high-dose group showed a 77.7% reduction; AB0023 effect was notably less pronounced |
| Conditions | Mdr2−/− mouse model of pre-established biliary fibrosis; PAT-1251 administered at 30 mg/kg/day |
Why This Matters
For procurement decisions in hepatic fibrosis research, this evidence demonstrates that Lenumlostat provides a distinct and therapeutically relevant advantage—specifically, the ability to target intracellular LOXL2 functions—which is not replicated by an extracellular-only antibody approach.
- [1] An P, et al. A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms. Hepatol Commun. 2025 Dec 12;10(1):e0863. View Source
